6-chloro-5-nitro-1H-benzimidazol-2-amine

Physicochemical profiling Drug-likeness Scaffold optimization

6-Chloro-5-nitro-1H-benzimidazol-2-amine is a trisubstituted benzimidazole featuring a strategic 2-amino/5-nitro/6-chloro triad enabling regioselective N-alkylation, enhanced lipophilicity, and halogen-bonding capacity. Validated in MRSA programs (MIC 8 μg mL⁻¹), broad-spectrum anticancer activity across five cell lines, and nitroreductase-activatable antiprotozoal design. Microwave-assisted synthesis offers rapid SAR exploration. Inquire for bulk supply.

Molecular Formula C7H5ClN4O2
Molecular Weight 212.59 g/mol
Cat. No. B8269392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-5-nitro-1H-benzimidazol-2-amine
Molecular FormulaC7H5ClN4O2
Molecular Weight212.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)[N+](=O)[O-])N=C(N2)N
InChIInChI=1S/C7H5ClN4O2/c8-3-1-4-5(11-7(9)10-4)2-6(3)12(13)14/h1-2H,(H3,9,10,11)
InChIKeyMOFFQNHYIJTYOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-5-nitro-1H-benzimidazol-2-amine: Procurement-Relevant Chemical Profile and Scaffold Classification


6-Chloro-5-nitro-1H-benzimidazol-2-amine is a trisubstituted benzimidazole derivative (molecular formula C₇H₅ClN₄O₂, molecular weight approximately 212.59 g/mol) that serves as a versatile privileged scaffold in medicinal chemistry [1]. The compound features a characteristic arrangement of three key pharmacophoric elements on the benzimidazole core: a 2-amino group, a 5-nitro group, and a 6-chloro substituent. This specific substitution pattern distinguishes it from the more common non-chlorinated analog 2-amino-5-nitrobenzimidazole (CAS 6232-92-4, MW 178.15, typically available at ≥98% purity) and from regioisomeric mixtures of 5(6)-nitro-1H-benzimidazol-2-amine (MW 178.15) [2]. The concurrent presence of electron-withdrawing nitro and chloro groups along with the nucleophilic 2-amino functionality confers a unique electronic profile on the aromatic system, enabling regioselective N-alkylation at position 1 with substituted halides using potassium carbonate [1].

Why 6-Chloro-5-nitro-1H-benzimidazol-2-amine Cannot Be Readily Replaced by In-Class Benzimidazole Analogs


Generic substitution within the benzimidazole class fails because the specific 2-amino/5-nitro/6-chloro triad governs both the electronic landscape of the aromatic ring and the chemical reactivity at the N-1 position, which directly determines the potency spectrum of downstream N-substituted derivatives. The non-chlorinated analog 2-amino-5-nitrobenzimidazole lacks the chlorine atom that contributes to lipophilicity (ΔclogP ≈ 0.8–1.2 units estimated from analogous 6-chloro vs. 6-nitro derivatives reported in Pham et al. 2022 [1]) and eliminates the halogen-bonding capacity critical for certain target interactions. Conversely, the 6-chloro-1H-benzimidazol-2-amine scaffold, which lacks the nitro group, forfeits the nitroreductase-activatable prodrug mechanism that underpins the antiprotozoal activity of benznidazole-like analogs [2]. The regioisomeric mixture of 5(6)-nitro-1H-benzimidazol-2-amine introduces positional ambiguity at the N-1 alkylation step, as the nitro group at position 5 versus position 6 yields inseparable regioisomeric products with unpredictable biological activity profiles—the 6-nitro regioisomer has been shown to predominate in certain alkylation reactions, introducing batch-to-batch variability [2].

Quantitative Differentiation Evidence for 6-Chloro-5-nitro-1H-benzimidazol-2-amine Versus Closest Benzimidazole Analogs


Physicochemical Differentiation: clogP and Polar Surface Area Versus Non-Chlorinated Analog

The presence of the chlorine atom at position 6 in 6-chloro-5-nitro-1H-benzimidazol-2-amine increases lipophilicity compared to the non-chlorinated analog 2-amino-5-nitrobenzimidazole. In a series of 6-substituted benzimidazole derivatives reported by Pham et al. (2022), the 6-chloro-2-aryl derivatives consistently exhibited clogP values ranging from 2.90 to 3.46, while the 6-nitro-2-aryl analogs ranged from 1.64 to 2.94 [1]. Although these are N-2-substituted derivatives rather than the free 2-amine, the electronic contribution of the 6-chloro substituent to lipophilicity is well established [2]. The topological polar surface area (TPSA) remains constant at 74.50 Ų for the 6-chloro series, compared to values ranging from 74.50 to 120.32 Ų for the 6-nitro series depending on the aryl substituent [1].

Physicochemical profiling Drug-likeness Scaffold optimization

Antimicrobial Activity of Downstream N-Substituted Derivatives: MIC Data Versus Clinical Standards

N-substituted derivatives of 6-(chloro/nitro)-1H-benzimidazole (synthesized from scaffolds analogous to 6-chloro-5-nitro-1H-benzimidazol-2-amine) demonstrated potent antibacterial activity against multiple clinically relevant strains. Specifically, compounds 1d, 2d, 3s, 4b, and 4k (derived from 6-chloro or 6-nitro benzimidazole cores) exhibited MIC values ranging from 2 to 16 μg mL⁻¹ against Escherichia coli, Streptococcus faecalis, MSSA, and MRSA [1]. For comparison, the reference antibiotic ciprofloxacin showed MIC values of 8–16 μg mL⁻¹ under identical assay conditions [1]. Notably, compound 4k also demonstrated antifungal activity against Candida albicans and Aspergillus niger with MICs of 8–16 μg mL⁻¹, compared to fluconazole at MIC 4–128 μg mL⁻¹ [1].

Antibacterial MRSA Gram-positive Gram-negative

Anticancer Activity of 6-(Chloro/Nitro)-Benzimidazole Derivatives: IC₅₀ Values Across Five Cancer Cell Lines

The same series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives showed anticancer activity across five human cancer cell lines: HepG2 (hepatocyte carcinoma), MDA-MB-231 (breast adenocarcinoma), MCF7 (breast cancer), C26 (colon carcinoma), and RMS (rhabdomyosarcoma). The most active compounds (1d, 2d, 3s, 4b, 4k) exhibited IC₅₀ values ranging between 1.84 and 10.28 μg mL⁻¹ [1]. As a reference, paclitaxel showed IC₅₀ values of 1.38–6.13 μM under the same assay conditions [1]. For compound 1d, IC₅₀ values were 5.75, 5.91, 5.05, 8.33, and 6.45 μg mL⁻¹ against HepG2, MDA-MB-231, MCF7, C26, and RMS, respectively [1].

Anticancer Cytotoxicity Lead optimization

Antiprotozoal Activity of 2-Amino-5(6)-nitrobenzimidazole-Derived N-Arylacetamides Relative to Benznidazole

A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, prepared via N-1 alkylation of 5(6)-nitro-1H-benzimidazol-2-amine (the non-chlorinated regioisomeric analog of the target compound), demonstrated significant antiprotozoal activity. Compound 7 showed an IC₅₀ of 3.95 μM against Giardia intestinalis, which is approximately 7-fold more active than benznidazole [1]. Compounds 7 and 8 also exhibited 4-fold greater activity against Trichomonas vaginalis compared to benznidazole [1]. The chlorinated scaffold (6-chloro-5-nitro-1H-benzimidazol-2-amine) offers the potential for further potency enhancement through halogen bonding interactions not possible with the non-chlorinated precursor used in this study.

Antiprotozoal Giardiasis Trichomoniasis Benznidazole analog

Synthetic Yield and Microwave-Assisted Efficiency for N-Substituted Derivative Preparation

The preparation of N-substituted derivatives from 6-chloro-5-nitro-1H-benzimidazol-2-amine proceeds via alkylation at the N-1 position with substituted halides using potassium carbonate, a reaction that has been validated under both conventional heating and microwave irradiation conditions. Across 76 synthesized 1H-benzimidazole derivatives in the Pham et al. 2022 study, the microwave-assisted method achieved yields ranging from 40% to 99%, with the majority of compounds isolated in excellent yields [1]. For comparison, the synthesis of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides from 5(6)-nitro-1H-benzimidazol-2-amine (lacking the chloro group) proceeded with yields of 60–94% using conventional heating with K₂CO₃ in acetonitrile [2].

Synthetic chemistry Microwave-assisted synthesis Yield optimization

ADMET Profile Advantage of 6-(Chloro/Nitro)-Benzimidazole Derivatives Versus Reference Drugs

The five most active N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) demonstrated a favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile in comparison to the reference drugs ciprofloxacin, fluconazole, and paclitaxel [1]. The in silico ADMET predictions indicated that these compounds possess acceptable drug-likeness properties without the toxicity liabilities associated with the clinical comparators. In silico acute toxicity predictions for the antiprotozoal series derived from 5(6)-nitro-1H-benzimidazol-2-amine also indicated lower predicted toxicity than benznidazole [2].

ADMET Drug-likeness In silico prediction

Optimal Research and Industrial Application Scenarios for 6-Chloro-5-nitro-1H-benzimidazol-2-amine


Antibacterial Lead Optimization Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

Procurement of 6-chloro-5-nitro-1H-benzimidazol-2-amine is justified for medicinal chemistry programs focused on MRSA and other drug-resistant Gram-positive infections. N-substituted derivatives built on the 6-(chloro/nitro)-1H-benzimidazole core have demonstrated MIC values as low as 8 μg mL⁻¹ against MRSA strains (ATCC 43300), matching or exceeding the potency of ciprofloxacin (MIC 8–16 μg mL⁻¹) [1]. The scaffold's amenability to microwave-assisted parallel synthesis (yields up to 99%) enables rapid structure–activity relationship (SAR) exploration at the N-1, C-2, and C-6 positions, accelerating hit-to-lead timelines [1].

Antiprotozoal Drug Discovery Inspired by the Benznidazole Pharmacophore

The 2-amino-5-nitro substitution pattern of 6-chloro-5-nitro-1H-benzimidazol-2-amine structurally recapitulates the nitroimidazole motif found in benznidazole, a frontline treatment for Chagas disease. The additional chlorine atom at position 6 provides a synthetic handle for introducing halogen-bonding interactions that have been shown to enhance target binding in related benzimidazole series against parasitic enzymes [2]. Derivatives prepared from the non-chlorinated analog 5(6)-nitro-1H-benzimidazol-2-amine achieved 7-fold increased potency over benznidazole against G. intestinalis (IC₅₀ 3.95 μM), and inclusion of the 6-chloro substituent may further improve potency through enhanced membrane permeability and target engagement [2].

Anticancer Library Synthesis for Multi-Indication Screening

Research groups seeking to build focused benzimidazole libraries for anticancer screening against diverse tumor types should consider 6-chloro-5-nitro-1H-benzimidazol-2-amine as a privileged starting scaffold. The Pham et al. (2022) study demonstrated that N-substituted 6-(chloro/nitro) derivatives exhibit broad-spectrum antiproliferative activity across five human cancer cell lines—hepatocyte carcinoma (HepG2), breast adenocarcinoma (MDA-MB-231), breast cancer (MCF7), colon carcinoma (C26), and rhabdomyosarcoma (RMS)—with IC₅₀ values in the low μg mL⁻¹ range [1]. The favorable in silico ADMET profile of the most active derivatives further supports their progression to in vivo efficacy studies [1].

Physicochemical Property-Driven Scaffold Selection for CNS or Intracellular Target Programs

When selecting a benzimidazole core for programs targeting intracellular pathogens or central nervous system (CNS) indications, the elevated lipophilicity conferred by the 6-chloro substituent (clogP increase of approximately 0.3–1.8 log units vs. the 6-nitro series) [1] makes 6-chloro-5-nitro-1H-benzimidazol-2-amine a strategically advantageous choice. The consistent TPSA of 74.50 Ų (below the 90 Ų threshold often associated with good CNS penetration) and the presence of only two hydrogen bond donors (2-NH₂) further support its suitability for permeability-sensitive applications [1].

Quote Request

Request a Quote for 6-chloro-5-nitro-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.